Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate
Overview
Description
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate is an organic compound with a complex structure, featuring a cyclohexane ring substituted with a 2-chloroethyl group and two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate typically involves the following steps:
Starting Materials: Cyclohexane-1,4-dicarboxylic acid and 2-chloroethanol.
Esterification Reaction: The cyclohexane-1,4-dicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl cyclohexane-1,4-dicarboxylate.
Substitution Reaction: The dimethyl cyclohexane-1,4-dicarboxylate is then reacted with 2-chloroethanol in the presence of a base, such as sodium hydroxide, to introduce the 2-chloroethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of cyclohexane-1,4-dicarboxylic acid and methanol are esterified using sulfuric acid as a catalyst.
Continuous Flow Reactors: The substitution reaction with 2-chloroethanol is carried out in continuous flow reactors to ensure efficient mixing and reaction control.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the ester groups to alcohols.
Substitution: The 2-chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products:
Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives.
Reduction: Cyclohexane-1,4-dimethanol derivatives.
Substitution: Compounds with new functional groups replacing the 2-chloroethyl group.
Scientific Research Applications
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Polymer Chemistry: Utilized in the synthesis of specialized polymers with unique properties.
Material Science: Explored for its potential in creating novel materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate depends on the specific reactions it undergoes. For example:
Substitution Reactions: The 2-chloroethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation and Reduction Reactions: The ester groups are transformed into carboxylic acids or alcohols through electron transfer processes.
Comparison with Similar Compounds
Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate can be compared with similar compounds such as:
Dimethyl cyclohexane-1,4-dicarboxylate: Lacks the 2-chloroethyl group, making it less reactive in substitution reactions.
Dimethyl 1-(2-bromoethyl)cyclohexane-1,4-dicarboxylate: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and reaction conditions.
Dimethyl 1-(2-hydroxyethyl)cyclohexane-1,4-dicarboxylate: Contains a hydroxy group, making it more suitable for further functionalization through esterification or etherification reactions.
The uniqueness of this compound lies in its specific reactivity due to the presence of the 2-chloroethyl group, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO4/c1-16-10(14)9-3-5-12(6-4-9,7-8-13)11(15)17-2/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBAUDQPYATDMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)(CCCl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545503 | |
Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106004-06-2 | |
Record name | Dimethyl 1-(2-chloroethyl)cyclohexane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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